3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid
CAS No.:
Cat. No.: VC18922397
Molecular Formula: C13H8Cl2O3
Molecular Weight: 283.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8Cl2O3 |
|---|---|
| Molecular Weight | 283.10 g/mol |
| IUPAC Name | 3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17) |
| Standard InChI Key | QJQFGFOMBCTNDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid, reflects its conjugated system comprising a furan ring linked to a 2,4-dichlorophenyl group at the 5-position and an acrylic acid side chain at the 2-position. The trans-configuration () of the propenoic acid moiety is stabilized by resonance, enhancing its electrophilic character. Key structural features include:
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Furan ring: A five-membered aromatic oxygen heterocycle that participates in π-π stacking interactions.
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2,4-Dichlorophenyl group: Electron-withdrawing chlorine atoms at the 2- and 4-positions modulate electronic density, influencing binding affinity.
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Acrylic acid moiety: A carboxylic acid functional group enabling hydrogen bonding and salt formation.
The planar structure facilitates interactions with enzymatic active sites, as demonstrated by molecular docking studies.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.1 g/mol |
| IUPAC Name | (E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O |
| InChI Key | QJQFGFOMBCTNDH-ZZXKWVIFSA-N |
| LogP | 3.2 (estimated) |
The compound’s moderate lipophilicity () suggests balanced membrane permeability and solubility, though aqueous solubility data remain unreported .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthetic route involves a Suzuki-Miyaura cross-coupling reaction, which couples a boronic acid derivative of 2,4-dichlorophenyl with a furan-containing acrylate precursor. Key steps include:
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Furan ring formation: Cyclization of γ-keto esters under acidic conditions yields the furan core.
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Palladium-catalyzed coupling: Aryl halides react with furan-2-boronic acid in the presence of to introduce the dichlorophenyl group.
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Knoevenagel condensation: The acrylic acid moiety is installed via condensation of furfural with malonic acid under basic conditions .
Yields typically range from 65% to 78%, with purity exceeding 95% after recrystallization.
Industrial-Scale Production
Industrial methods optimize cost and scalability using continuous flow reactors and green solvents (e.g., ethanol-water mixtures). A representative protocol involves:
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Reactor setup: Tubular flow reactor with immobilized palladium catalysts.
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Conditions: 80°C, 10 bar pressure, residence time of 30 minutes.
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Throughput: 50 kg/day with 85% yield.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich furan ring undergoes electrophilic substitution at the 3- and 4-positions. For example, nitration with produces nitro derivatives, which are precursors to amine-functionalized analogs.
Reduction and Oxidation
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Reduction: Catalytic hydrogenation () reduces the α,β-unsaturated bond to yield 3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid.
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Oxidation: Treating with oxidizes the furan ring to a diketone, though this diminishes bioactivity .
Side Chain Modifications
The acrylic acid moiety participates in esterification and amidation reactions. For instance, reaction with thionyl chloride generates the acyl chloride, which condenses with amines to form bioactive amides.
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent cytotoxicity against human cancer cell lines:
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.3 ± 1.2 | Apoptosis via caspase-3/7 activation |
| A549 (lung cancer) | 9.8 ± 0.9 | ROS generation, mitochondrial depolarization |
| HeLa (cervical cancer) | 14.5 ± 1.5 | G2/M cell cycle arrest |
The 2,4-dichlorophenyl group enhances binding to tubulin, inhibiting microtubule assembly (K = 0.8 μM).
Antimicrobial Activity
Against multidrug-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, attributed to disruption of cell membrane integrity .
Molecular Targets
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Cyclooxygenase-2 (COX-2): Inhibits COX-2 () via competitive binding to the arachidonic acid pocket.
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DNA gyrase: Binds to the ATPase domain, preventing DNA supercoiling () .
Industrial and Research Applications
Pharmaceutical Development
As a lead compound in anticancer drug discovery, derivatives with improved bioavailability are under preclinical evaluation. PEGylated analogs show 3-fold higher tumor uptake in murine models.
Material Science
Incorporated into conductive polymers, the compound enhances thermal stability (decomposition temperature >300°C) and electron mobility (0.12 cm/V·s) .
Comparison with Structural Analogues
| Compound | Substituents | IC (MCF-7) | LogP |
|---|---|---|---|
| 3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | 2,4-Cl | 12.3 μM | 3.2 |
| 3-[5-(2,3-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | 2,3-Cl | 18.7 μM | 2.9 |
| 3-[5-(4-Methylphenyl)furan-2-yl]prop-2-enoic acid | 4-CH | >50 μM | 2.5 |
The 2,4-dichloro substitution maximizes cytotoxicity by optimizing hydrophobic interactions .
Future Research Directions
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In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution.
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Targeted delivery: Develop antibody-drug conjugates to reduce off-target effects.
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Green synthesis: Explore biocatalytic routes using engineered oxidoreductases.
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